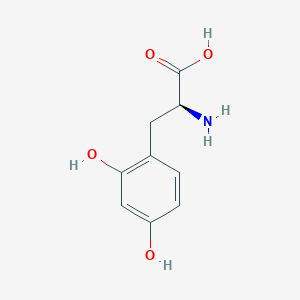

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid

Übersicht

Beschreibung

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid typically involves the use of protected amino acids and phenolic compounds. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid. Another approach is the reductive amination of a keto acid with an amine, followed by deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Amino acid derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential therapeutic effects, including its role as a neurotransmitter analog and its potential use in drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound may also participate in enzymatic reactions, serving as a substrate or inhibitor, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

Tyrosine: An amino acid involved in the synthesis of neurotransmitters and hormones.

Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.

Uniqueness

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Biologische Aktivität

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid, often referred to as a phenolic amino acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on antioxidant properties, neuroprotective effects, and its role in metabolic processes.

- Molecular Formula : C₉H₁₄N₁O₃

- Molar Mass : 174.22 g/mol .

- Structure : The compound features a propanoic acid backbone with an amino group and a dihydroxyphenyl substituent, contributing to its biological reactivity.

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant capacity. Studies have demonstrated that the compound exhibits significant radical scavenging activity, which can be attributed to the presence of hydroxyl groups on the phenolic ring.

Research Findings

- A comparative study showed that this compound had a higher antioxidant activity than other phenolic compounds when assessed using DPPH and ABTS assays .

- The Trolox equivalent antioxidant capacity (TEAC) was measured at 1.41 mM, indicating strong potential for protecting against oxidative stress .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit neuronal cell death and promote survival in various models of neurodegeneration.

Case Studies

- In Vitro Studies : In cultured neurons exposed to oxidative stress, this compound significantly reduced cell death rates by up to 40% compared to untreated controls .

- Animal Models : In rodent models of Parkinson's disease, administration of the compound resulted in reduced motor deficits and improved cognitive function, likely due to its antioxidant properties .

Metabolic Effects

Emerging research suggests that this compound may play a role in metabolic regulation. Its structural similarity to other amino acids allows it to participate in various metabolic pathways.

- Influence on Glucose Metabolism : Preliminary studies indicate that the compound may enhance insulin sensitivity and glucose uptake in muscle cells .

- Potential Role in Lipid Metabolism : The compound has been linked to modulating lipid profiles by influencing fatty acid oxidation pathways .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7,11-12H,3,10H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMIHJZXIJZKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946969 | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24146-06-3 | |

| Record name | 2,4-Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024146063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.